molecular formula C20H23FN2O3S B2959986 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide CAS No. 941882-49-1

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide

Cat. No.: B2959986
CAS No.: 941882-49-1
M. Wt: 390.47
InChI Key: OFGRNOVPPRIMAO-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Matrix Metalloproteinase Inhibitors : A derivative closely related to N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide, featuring a fluoropyridinyl group, has been identified as a potent matrix metalloproteinase inhibitor. This compound, marked for its efficacy in inhibiting enzymes that play a crucial role in tissue remodeling and various disease processes, underscores the importance of such molecules in developing therapeutic strategies against cancer, cardiovascular diseases, and arthritis (Wagner et al., 2009).

Synthetic Cannabinoid Receptor Agonists : Research into synthetic cannabinoid receptor agonists (SCRAs) has led to the exploration of molecules with sulfamoyl benzoate and sulfamoyl benzamide structures, including quinolin-8-yl derivatives. These compounds are significant for their potential psychoactive properties and implications in forensic and clinical toxicology, highlighting the diverse synthetic pathways and biological activities of quinoline sulfamoyl derivatives (Brandt et al., 2020).

Copper(II)-Catalyzed Sulfonylation : The copper(II)-catalyzed sulfonylation of aminoquinolines using sodium sulfinates represents a significant advancement in synthesizing environmentally friendly N-(quinolin-8-yl)benzamide derivatives. This methodology is noteworthy for producing derivatives with potential pharmacological applications, emphasizing the importance of green chemistry in pharmaceutical research (Xia et al., 2016).

Radioligand Development for PET : Quinoline carboxamides have been labeled with carbon-11 to develop potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). Such developments underscore the role of quinoline derivatives in advancing diagnostic tools for neuroinflammation and cancer (Matarrese et al., 2001).

Selective COX-2 Inhibitors : Research into 2,3-diaryl pyrazines and quinoxalines, featuring sulfamoyl/ methylsulfonyl-phenyl groups, has yielded potent selective COX-2 inhibitors. These compounds offer insights into developing new anti-inflammatory drugs, emphasizing the therapeutic potential of quinoline derivatives in treating pain and inflammation (Singh et al., 2004).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14(2)12-20(24)22-17-7-10-19-15(13-17)4-3-11-23(19)27(25,26)18-8-5-16(21)6-9-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGRNOVPPRIMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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